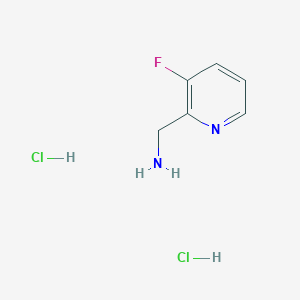

(3-Fluoropyridin-2-yl)methanamine dihydrochloride

Description

Overview of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives constitute a fundamental class of heterocyclic compounds that have gained tremendous importance in modern organic chemistry and pharmaceutical sciences. These compounds represent the intersection of pyridine chemistry with organofluorine chemistry, creating structures that possess unique physicochemical properties derived from both their heterocyclic nature and the presence of fluorine substituents. The pyridine ring, containing five carbon atoms and one nitrogen atom in a six-membered aromatic system, serves as an excellent scaffold for fluorine incorporation due to its electron-deficient nature and the ability of fluorine to modulate electronic properties effectively.

The electronic characteristics of fluorinated pyridine derivatives are significantly influenced by the position and number of fluorine substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms, which can dramatically alter the reactivity patterns and binding properties of the pyridine ring. This electron-withdrawing character is particularly pronounced when fluorine is positioned adjacent to the nitrogen atom, as in 2-fluoropyridine derivatives, or when multiple fluorine atoms are present, as seen in compounds like pentafluoropyridine.

The synthesis of fluorinated pyridine derivatives has evolved considerably since the early pioneering work in this field. Modern synthetic approaches include direct fluorination methods using elemental fluorine in the presence of halogen carriers, nucleophilic substitution reactions employing fluoride sources, and more sophisticated electrophilic fluorination protocols. The development of these synthetic methodologies has enabled the preparation of regioselectively fluorinated pyridine derivatives with high precision, allowing chemists to fine-tune molecular properties for specific applications.

Contemporary research has demonstrated that fluorinated pyridine derivatives exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, a property that stems from the high bond dissociation energy of carbon-fluorine bonds. However, recent studies have also revealed that under certain physiological conditions, particularly in the presence of drug-metabolizing enzymes, carbon-fluorine bond cleavage can occur, leading to the formation of reactive metabolites and the release of fluoride ions. This dual nature of fluorinated compounds, offering both stability and potential reactivity under specific conditions, makes them particularly fascinating subjects for medicinal chemistry research.

Historical Context of (3-Fluoropyridin-2-yl)methanamine Dihydrochloride

The development of this compound is deeply rooted in the broader historical evolution of fluorinated heterocyclic chemistry. The foundation for this field was established over 90 years ago through the seminal work of Chichibabin, who carried out the synthesis of 2-fluoropyridine, marking the beginning of systematic research into fluorinated pyridine derivatives. However, significant progress in fluorinated heterocyclic chemistry did not gain substantial momentum until the 1950s, when the development of new synthetic methods and more readily-handled fluorinating agents enabled more sophisticated approaches to these compounds.

The period following World War II witnessed intensive development in the synthetic chemistry of fluorinated heterocycles, driven by the recognition of their potential applications in pharmaceuticals and agrochemicals. This era saw the rational development of fluorinated compounds as therapeutic agents, with 5-fluorouracil emerging as a groundbreaking anti-cancer agent that demonstrated the tremendous potential of fluorinated heterocycles in medicine. The success of 5-fluorouracil heralded the development of many related anti-cancer agents that continue to have important clinical applications decades after their original discovery.

Another major milestone in fluorinated heterocyclic chemistry occurred in the early 1970s with the discovery of the fluoroquinolone family of antibiotics. The development of ciprofloxacin, which was approved for human use in the United States in the late 1980s, demonstrated the exceptional antimicrobial properties that could be achieved through strategic fluorine incorporation into heterocyclic frameworks. This success story further validated the importance of fluorinated heterocycles and continued to drive extensive research in the development of new fluoroquinolones.

The specific compound this compound represents a more recent addition to this rich history of fluorinated pyridine chemistry. This compound exemplifies the modern approach to fluorinated heterocyclic design, where the strategic placement of fluorine atoms and functional groups is guided by detailed understanding of structure-activity relationships and physicochemical principles. The compound's development reflects the maturation of fluorinated heterocyclic chemistry from its early empirical beginnings to the current era of rational design based on comprehensive understanding of fluorine's effects on molecular properties.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable significance in both organic synthesis and medicinal chemistry due to its versatile reactivity profile and favorable physicochemical properties. In organic synthesis, this compound serves as a crucial building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive compounds. The presence of both the fluorinated pyridine ring and the aminomethyl functional group provides multiple sites for chemical modification, enabling chemists to create diverse structural variants through established synthetic transformations.

The aminomethyl group in this compound is particularly valuable as it can participate in various chemical reactions including acylation, alkylation, and condensation reactions. These transformations allow for the introduction of additional functional groups and the formation of more complex heterocyclic systems. The compound can undergo nucleophilic substitution reactions, where the amino group can be modified to introduce different substituents, and oxidation reactions, where the amine can be converted to other nitrogen-containing functional groups.

In medicinal chemistry, fluorinated pyridine derivatives like this compound are highly valued for their ability to interact with biological targets while maintaining favorable pharmacokinetic properties. Fluorine's unique characteristics, including its small size and strong electron-withdrawing properties, enable it to improve a molecule's potency and permeability while modulating its acid dissociation constant and lipophilicity. These properties are essential for developing compounds that can effectively cross biological membranes and interact with their intended targets.

The strategic positioning of fluorine at the 3-position of the pyridine ring in this compound creates specific electronic effects that can influence binding interactions with biological targets. The electron-withdrawing nature of fluorine can enhance the binding affinity to receptors or enzymes by creating favorable electrostatic interactions. Additionally, the presence of fluorine can serve to block metabolic soft spots, potentially reducing metabolic clearance and preventing the formation of unwanted metabolites.

Recent analysis of pyridine-containing drugs approved by regulatory agencies has highlighted the continued importance of these heterocyclic systems in drug development. Among the 54 pyridine-containing drugs approved between 2014 and 2023, a significant proportion were anticancer agents, followed by drugs affecting the central nervous system. This distribution reflects the versatility of pyridine derivatives in addressing diverse therapeutic areas and their ability to interact with a wide range of biological targets.

Position in the Fluorinated Heterocyclic Compounds Family

This compound occupies a distinctive position within the broader family of fluorinated heterocyclic compounds, representing a specialized class that combines the electronic properties of fluorinated aromatics with the reactivity of aminomethyl functionalization. This compound belongs to the subgroup of fluorinated heterocycles that has experienced rapid growth since the intensive development of synthetic chemistry in this area began after World War II. The family of fluorinated heterocyclic compounds encompasses a vast array of structures, from simple monofluorinated pyridines to complex polyfluorinated systems, each possessing unique properties determined by the nature, number, and position of fluorine substituents.

Within the nomenclature system for fluorinated heterocycles, this compound represents a partially fluorinated derivative where only one hydrogen atom on the pyridine ring has been replaced by fluorine. This contrasts with perfluorinated derivatives, which would bear the perfluoro- or fluorine-prefix indicating that all hydrogens connected to carbons have been replaced by fluorines. The strategic mono-fluorination approach used in this compound allows for fine-tuning of molecular properties while maintaining synthetic accessibility and structural diversity.

The compound shares structural relationships with other important fluorinated pyridine derivatives used in pharmaceutical applications. For example, it belongs to the same general class as fluorinated pyrimidines used in cancer therapy and fluoroquinolones used as antibiotics. However, the specific substitution pattern and functional group arrangement in this compound creates a unique electronic environment that distinguishes it from these related compounds.

The aminomethyl substitution at the 2-position of the pyridine ring creates additional complexity within the fluorinated heterocycle family, as this functional group can serve as a coordination site for metal ions and can participate in hydrogen bonding interactions. This bifunctional nature, combining the electronic effects of fluorine substitution with the coordinative properties of the amino group, positions this compound as a particularly versatile member of the fluorinated heterocycle family.

Recent advances in the field have demonstrated new methods for introducing fluorinated components into heterocyclic molecules, including regioselective difluoromethylation of pyridines. These developments highlight the continuing evolution of fluorinated heterocyclic chemistry and the ongoing efforts to develop more sophisticated fluorinated building blocks. The position of this compound within this evolving landscape reflects both the historical development of the field and the current trends toward more complex, functionally diverse fluorinated heterocycles.

Properties

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPNXLAWWSHZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595320 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-49-7 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Synthesis from Quinolinic Acid to 3-Fluoropyridine-2-methanol (Precursor)

A patented method describes a multi-step synthesis starting from quinolinic acid, which is converted into 3-fluoropyridine-2-methanol, a key intermediate for further amination to the target compound:

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Formation of Quinoline Anhydride | Quinolinic acid reacted with thionyl chloride in 1,2-dichloroethane, reflux 16 h | Quinolinic acid, SOCl2, 1,2-dichloroethane, reflux | Quinoline anhydride (white solid) |

| 2. Esterification | Quinoline anhydride refluxed with isopropanol at 85 °C for 16 h | Isopropanol, reflux | 2,3-pyridinedioic acid-2-isopropyl ester (white solid) |

| 3. Amination via DPPA | Ester reacted with triethylamine and diphenylphosphoryl azide (DPPA) in tert-butanol, reflux 5 h | Triethylamine, DPPA, tert-butanol, reflux | Isopropyl 3-amino-2-pyridinecarboxylate |

| 4. Fluorination | Amino ester treated with sodium nitrite in hydrogen fluoride-pyridine complex | NaNO2, HF-pyridine | 3-fluoro-2-pyridine isopropyl formate |

| 5. Reduction to Alcohol | Fluoro ester reduced with sodium borohydride in methanol with CaCl2, reflux 2 h | NaBH4, CaCl2, MeOH, reflux | 3-fluoropyridine-2-methanol |

This sequence yields 3-fluoropyridine-2-methanol, which can be further converted to the aminomethyl derivative.

Aminomethylation to (3-Fluoropyridin-2-yl)methanamine

The aminomethyl group is introduced typically by reductive amination or nucleophilic substitution on a chloromethyl intermediate:

- Reductive amination : 3-fluoropyridine-2-carboxaldehyde or 3-fluoropyridine-2-methanol is reacted with ammonia or an amine source in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride under controlled temperature to yield the aminomethyl derivative.

- Nucleophilic substitution : 2-(chloromethyl)-3-fluoropyridine hydrochloride is reacted with ammonia or amine nucleophiles in polar aprotic solvents (e.g., acetonitrile) with bases like potassium carbonate to substitute the chlorine with an amino group.

Formation of Dihydrochloride Salt

The free base (3-fluoropyridin-2-yl)methanamine is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid under cooling conditions (0–5 °C), followed by crystallization to obtain the stable dihydrochloride form suitable for handling and storage.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Methanol, tert-butanol, acetonitrile, 1,2-dichloroethane | Choice depends on step; polar solvents favor nucleophilic substitution |

| Temperature | 0–85 °C depending on step | Lower temperatures (0–5 °C) used during acid addition to control exotherm |

| Reagents | Thionyl chloride, DPPA, sodium nitrite, sodium borohydride, triethylamine | DPPA used for amination; NaBH4 for reduction; NaNO2 for diazotization/fluorination |

| Reaction Time | 1–16 hours | Longer reflux times for esterification and anhydride formation |

| Purification | Crystallization, extraction, drying over MgSO4 | Multiple washing steps with brine, bicarbonate to remove impurities |

Research Findings and Yields

- The quinolinic acid route to 3-fluoropyridine-2-methanol achieves yields around 80–85% in key steps such as amination and reduction.

- Reductive amination methods provide high selectivity and yields for the aminomethylation step, with minimal side reactions reported.

- Industrial scale synthesis benefits from continuous flow reactors for fluorination steps, improving safety and scalability.

- Purification by crystallization of the dihydrochloride salt ensures high purity (>98%) suitable for pharmaceutical and research applications.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quinoline anhydride formation | Acid chloride formation | Quinolinic acid, SOCl2 | Reflux 16 h | ~90 | Gas evolution, tail gas recovery needed |

| Esterification | Alcoholysis | Isopropanol, reflux | 85 °C, 16 h | ~85 | Crystallization of ester |

| Amination | DPPA-mediated amination | DPPA, triethylamine, tert-butanol | Reflux 5 h | ~83 | TLC monitoring |

| Fluorination | Diazotization-fluorination | NaNO2, HF-pyridine | 0–25 °C | ~80 | Controlled addition |

| Reduction | NaBH4 reduction | NaBH4, CaCl2, MeOH | Reflux 2 h | ~85 | Careful quenching |

| Aminomethylation | Reductive amination or substitution | Ammonia, NaBH4 or K2CO3 | RT to mild heating | 75–90 | Purification critical |

| Salt formation | Acid addition | HCl (conc.) | 0–5 °C | Quantitative | Crystallization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

- Aromatic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Halogen exchange using catalysts like copper(I) iodide in the presence of heterocyclic bases .

Condensation Reactions

The primary amine group facilitates condensation with carbonyl compounds:

- Schiff base formation with aldehydes/ketones under acidic or neutral conditions .

- Cyclization reactions with α-haloketones to form imidazo[1,5-a]pyridines .

Coupling Reactions

The amine group participates in metal-free coupling reactions:

- Amide bond formation with carboxylic acids using EDC/HOBt .

- C–C bond cleavage mediated by iodine and TBHP to generate N-(pyridin-2-yl)amides .

| Coupling Partner | Reagents | Product | Efficiency | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid | EDC, HOBt, DCM, RT | Thrombin inhibitor intermediate | 92% | |

| Acrylic acid | I₂, TBHP, toluene, 100°C | 3-Phenylpyrazolo[1,5-a]pyrimidine | 78% |

Oxidation and Reduction

- Oxidation : The aminomethyl group oxidizes to nitro or hydroxyl derivatives using KMnO₄ or H₂O₂ .

- Reduction : LiAlH₄ reduces the compound to primary amines, enhancing its solubility .

Industrial and Pharmacological Relevance

- Scale-up synthesis : Continuous flow reactors optimize yields (>90%) in large-scale production .

- Biological activity : Derivatives exhibit inhibitory effects on cytochrome P450 enzymes and mycobacterial ATP synthase .

| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Mycobacterial ATP synthase | 0.12 | |

| N-Oxide | Cytochrome P450 3A4 | 1.8 |

Scientific Research Applications

(3-Fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its role as a building block in synthesizing complex organic molecules, studying enzyme inhibitors and receptor ligands, and producing agrochemicals and specialty chemicals highlights its versatility.

Scientific Research Applications

This compound in Chemistry:

- Building Block for Synthesis: this compound serves as a fundamental building block in synthesizing complex organic molecules. Its structural components are integrated into larger molecular frameworks to create compounds with desired properties.

- Fluorination of Pyridine Derivatives: The synthesis of this compound typically involves the fluorination of pyridine derivatives. Common methods include reacting 2-chloromethylpyridine with a fluorinating agent, such as N-fluoropyridinium salts, in the presence of a strong acid.

- Industrial Production: In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors. Continuous flow reactors can enhance the efficiency and scalability of the synthesis process, and purification is typically achieved through crystallization or chromatography.

This compound in Biology:

- Enzyme Inhibitors and Receptor Ligands: The compound is used in the study of enzyme inhibitors and receptor ligands. Its interaction with molecular targets, such as enzymes or receptors, is crucial for understanding its mechanism of action.

- Molecular Interactions: The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, while the aminomethyl group can form hydrogen bonds with active site residues, stabilizing the compound-target complex and modulating the target's activity.

This compound in Industry:

- Production of Agrochemicals and Specialty Chemicals: this compound is used in producing agrochemicals and other specialty chemicals. These compounds have applications in various industries, including agriculture and materials science.

Case Studies

- Antimalarial Activity: Pyrimidine derivatives, including those incorporating fluorinated pyridine building blocks, have demonstrated promising antimalarial activity against Plasmodium falciparum.

- Thrombin Inhibitors: this compound is used in preparing pyrazinone thrombin inhibitors . These inhibitors are crucial in developing anticoagulant therapies .

- Anti-Mycobacterial Activity: Pyrazolo[1,5-a]pyrimidines, synthesized using (3-Fluoropyridin-2-yl)methanamine derivatives, have shown potential as inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis (M.tb) .

- Ferroportin Inhibitors: This compound is also relevant in the development of Ferroportin inhibitor compounds .

Safety and Hazards

This compound poses certain hazards, including skin and eye irritation, and may cause respiratory irritation . Safety measures, including wearing protective gloves and eyewear, and ensuring adequate ventilation, should be taken when handling this compound .

| Hazard Class | Category |

|---|---|

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific Target Organ Toxicity | SE 3 |

Synonyms

The compound is also known by several synonyms :

- 312904-49-7

- This compound

- 2-AMINOMETHYL-3-FLUOROPYRIDINE DIHYDROCHLORIDE

- (3-fluoropyridin-2-yl)methanamine;dihydrochloride

- (3-fluoropyridin-2-yl)methanamine,dihydrochloride

- 2-Aminomethyl-3-fluoropyridine 2HCl

- 2-(Aminomethyl)-3-fluoropyridine Dihydrochloride

- MFCD09954760

- (3-fluoro-2-pyridyl)methanamine dihydrochloride

- SCHEMBL506495

- 2-PYRIDINEMETHANAMINE, 3-FLUORO-, DIHYDROCHLORIDE

- DTXSID00595320

- FUPNXLAWWSHZPJ-UHFFFAOYSA-N

- 2-Aminomethyl-3-fluoropyridine diHCl

- AKOS015892075

- PB13118

- AS-39587

- SY042134

- DB-014030

- CS-0047058

- EN300-111522

- (3-Fluoropyridin-2-yl)methanaminedihydrochloride

- F8887-7505

- Z1575304378

- 1-(3-FLUOROPYRIDIN-2-YL)METHANAMINE DIHYDROCHLORIDE

- 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2)

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The aminomethyl group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (typically supplied as a crystalline solid) .

- Storage : 2–8°C under inert atmosphere, protected from light .

- Hazard Profile : Classified with warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between (3-Fluoropyridin-2-yl)methanamine dihydrochloride and its structural analogs:

Structural and Functional Differences

Heterocyclic Core Variations: The target compound and (3-Methoxypyridin-2-yl)methanamine dihydrochloride share a pyridine core but differ in substituents (fluorine vs. methoxy). 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride introduces an ether linkage, extending the molecule’s flexibility and possibly enhancing interaction with hydrophobic binding pockets .

Substituent Position and Chain Length: Moving the fluorine from position 3 (target compound) to 5 (2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride) modifies electronic effects on the pyridine ring, impacting π-π stacking or hydrogen bonding . Replacing the aminomethyl group with ethylamine in (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride introduces a chiral center, which could enhance selectivity in enantioselective biological targets .

Salt Form and Solubility :

Physicochemical and Pharmacological Implications

Biological Activity

(3-Fluoropyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom at the 3-position of the pyridine ring is crucial as it influences the compound's interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 195.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, while the aminomethyl group can form hydrogen bonds with active site residues, stabilizing the compound-target complex.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing selective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases, which are critical in cancer biology. The selectivity for these enzymes can be attributed to the structural features that allow for specific interactions within the active sites .

Case Study 1: Antibacterial Efficacy

In a study evaluating various pyridine derivatives, this compound was found to have significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on cancer cell lines. Results indicated that it could selectively inhibit cancer cell proliferation while sparing normal cells, showcasing its potential as an anticancer agent. The compound demonstrated an IC50 value of 15 µM against certain cancer cell lines, suggesting a promising therapeutic window .

Future Directions and Applications

The unique properties of this compound position it well for further exploration in drug development. Potential applications include:

- Antimicrobial Agents : Developing new antibiotics based on its structure.

- Cancer Therapeutics : Investigating its role in inhibiting tumor growth.

- Enzyme Inhibitors : Targeting specific metabolic pathways for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the purity and structural identity of (3-fluoropyridin-2-yl)methanamine dihydrochloride in synthetic batches?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the fluoropyridine ring substitution pattern and amine proton signals. For example, the fluorine atom at the 3-position of the pyridine ring induces characteristic deshielding effects in neighboring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 262.0388 (calculated for CHClFN) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., C: 34.48%, H: 4.35%, N: 13.39%, Cl: 33.93%) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology :

- Protection-Deprotection Strategies : Use Boc or Fmoc groups to protect the primary amine during fluorination steps, reducing side reactions like N-alkylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in fluoropyridine intermediates, while acidic conditions (HCl/EtOH) facilitate dihydrochloride salt formation .

- Reaction Monitoring : TLC or HPLC with UV detection at 254 nm tracks reaction progress and identifies unreacted starting materials .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution at the pyridine ring’s reactive sites (e.g., C-2 vs. C-4 positions) .

- Experimental Validation : Perform Suzuki-Miyaura couplings with boronic acids to compare reaction yields at different ring positions. Fluorine’s electron-withdrawing effect typically activates C-4 for coupling .

- Data Contradiction Example : If unexpected regioselectivity occurs (e.g., C-6 reactivity), investigate steric hindrance using X-ray crystallography (SHELXL refinement) .

Q. What strategies resolve discrepancies in biological activity data when testing this compound as a LOXL2 inhibitor?

- Methodology :

- Assay Optimization : Use orthogonal assays (e.g., fluorescence-based LOXL2 activity vs. Western blot for collagen crosslinking) to confirm target engagement .

- Metabolite Screening : LC-MS/MS identifies potential metabolites (e.g., dehalogenated or oxidized derivatives) that may interfere with activity .

- Structural Analog Comparison : Compare IC values with structurally related inhibitors (e.g., (2-chloropyridin-4-yl)methanamine derivatives) to isolate fluorine’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.